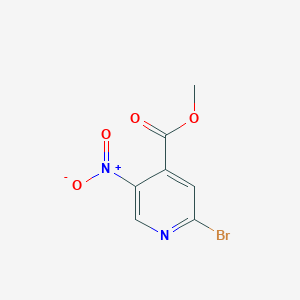
Methyl 2-bromo-5-nitroisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-5-nitroisonicotinate is a chemical compound with the molecular formula C7H5BrN2O4 . It has a molecular weight of 261.03 . The compound is also known by its synonyms, Methyl 2-bromo-5-nitropyridine-4-carboxylate, and 2-Bromo-4-(methoxycarbonyl)-5-nitropyridine .
Molecular Structure Analysis
The InChI code for Methyl 2-bromo-5-nitroisonicotinate is 1S/C7H5BrN2O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Methyl 2-bromo-5-nitroisonicotinate is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Anticoccidial Agents
One significant application of compounds related to Methyl 2-bromo-5-nitroisonicotinate is in the development of anticoccidial agents. Morisawa et al. (1977) synthesized 5-nitronicotinamide and its analogues, including compounds with structural similarities to Methyl 2-bromo-5-nitroisonicotinate, showing significant anticoccidial activity against Eimeria tenella. These findings indicate the potential use of such compounds in veterinary medicine to combat coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Corrosion Inhibition
Khaled and El-maghraby (2014) investigated the efficiency of three furan derivatives, including compounds structurally related to Methyl 2-bromo-5-nitroisonicotinate, as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their study demonstrated that these compounds inhibit corrosion at very low concentrations and could be valuable in protecting industrial equipment against acidic corrosion (Khaled & El-maghraby, 2014).
Organic Synthesis and Characterization
Khalid et al. (2020) focused on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, showcasing the utility of nitro and bromo substituted compounds in organic synthesis. These findings provide insights into designing new materials with potential applications in pharmaceuticals and materials science (Khalid, Ali, Adeel, Din, Tahir, Rodrigues-Filho, Iqbal, & Khan, 2020).
Chemical Synthesis Techniques
Xue Xu (2006) demonstrated the synthesis of 4-Bromo-2-chlorotoluene from a nitro precursor, highlighting the methodological advancements in chemical synthesis that could be applied to compounds like Methyl 2-bromo-5-nitroisonicotinate. Such techniques are crucial for the efficient production of complex organic molecules (Xu, 2006).
Flame Inhibition
Fenimore and Jones (1963) explored the role of brominated compounds in flame inhibition, indicating that methyl bromide and related substances could effectively reduce the propagation of flames. This research could extend to the use of Methyl 2-bromo-5-nitroisonicotinate derivatives in fire safety applications (Fenimore & Jones, 1963).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has several hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .
Eigenschaften
IUPAC Name |
methyl 2-bromo-5-nitropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSYSLJNDBKBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-nitroisonicotinate | |
CAS RN |
1361385-86-5 |
Source


|
| Record name | Methyl 2-bromo-5-nitroisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

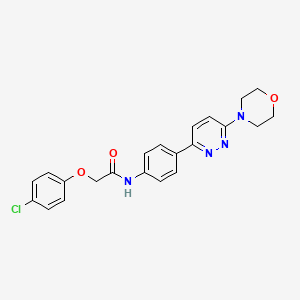
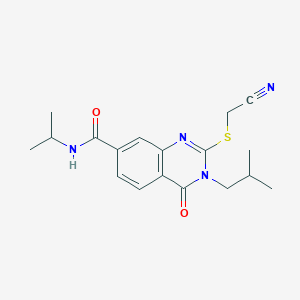
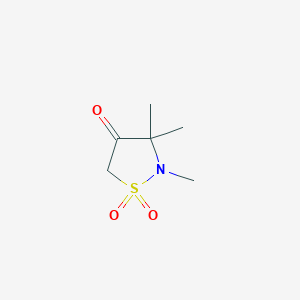
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2760708.png)
![N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2760709.png)
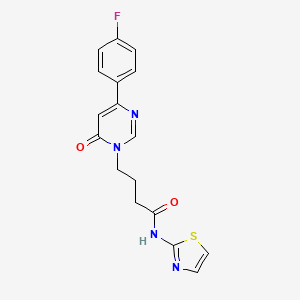
![5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760711.png)
![[2-Oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2760712.png)
![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoic acid](/img/structure/B2760713.png)

![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2760716.png)
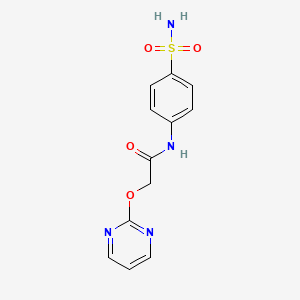
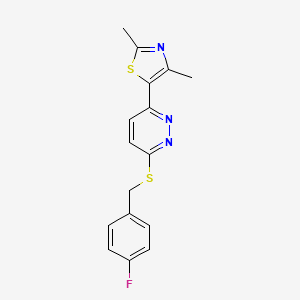
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B2760722.png)